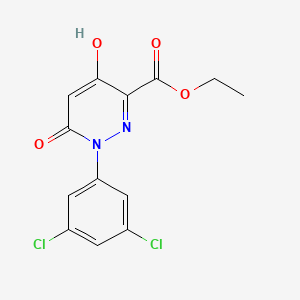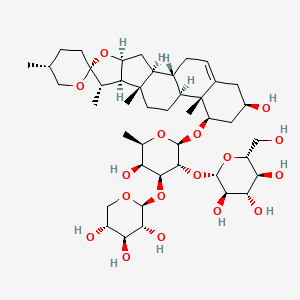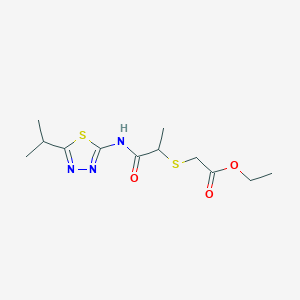
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide, also known as HMBP, is a chemical compound that has shown potential in scientific research. HMBP is a small molecule that can be synthesized in the laboratory, and its structure has been characterized using various spectroscopic techniques.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide in scientific research studies is that it can be synthesized in the laboratory, allowing for the production of large quantities for use in experiments. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide may have off-target effects that could interfere with experimental results.
Future Directions
There are several future directions for the study of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide in scientific research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential use as a cancer therapeutic agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide and its potential off-target effects.
Synthesis Methods
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide can be synthesized using a multi-step procedure involving the reaction of various reagents. The synthesis involves the reaction of 3-methylthiophenol with 2-chloro-4-methylsulfanylbutane, followed by the reaction of the resulting product with oxalyl chloride. The final step involves the reaction of the resulting intermediate with hydroxylamine hydrochloride to yield N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide.
Scientific Research Applications
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been studied for its potential use as a cancer therapeutic agent due to its ability to induce cell death in cancer cells.
properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-7-6-11(17)9-15-13(18)14(19)16-10-4-3-5-12(8-10)21-2/h3-5,8,11,17H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYNJWGBZBMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)